Cas no 568570-15-0 ([4-(2,4-Dimethyl-phenylsulfamoyl)-2-nitro-phenylamino]-acetic acid)

[4-(2,4-Dimethyl-phenylsulfamoyl)-2-nitro-phenylamino]-acetic acid is a sulfonamide-derived compound featuring a nitro-substituted phenylaminoacetic acid moiety. Its structural design incorporates a 2,4-dimethylphenylsulfamoyl group, which may enhance binding specificity in biochemical applications. The nitro and sulfonamide functional groups suggest potential reactivity in electrophilic or nucleophilic environments, making it a candidate for synthetic intermediates or pharmacological studies. The acetic acid tail improves solubility in polar solvents, facilitating handling in aqueous systems. This compound’s modular structure allows for further derivatization, offering versatility in medicinal chemistry or material science research. Its precise physicochemical properties, such as stability and reactivity, should be validated under specific experimental conditions.
[4-(2,4-Dimethyl-phenylsulfamoyl)-2-nitro-phenylamino]-acetic acid structure
568570-15-0 structure
Product name:[4-(2,4-Dimethyl-phenylsulfamoyl)-2-nitro-phenylamino]-acetic acid
CAS No:568570-15-0
MF:C16H17N3O6S
MW:379.387682676315
CID:3106047
PubChem ID:3357913

[4-(2,4-Dimethyl-phenylsulfamoyl)-2-nitro-phenylamino]-acetic acid Chemical and Physical Properties

Names and Identifiers

    • [4-(2,4-Dimethyl-phenylsulfamoyl)-2-nitro-phenylamino]-acetic acid
    • G35428
    • 2-({4-[(2,4-dimethylphenyl)sulfamoyl]-2-nitrophenyl}amino)aceticacid
    • Z56924543
    • CS-0220337
    • EN300-06406
    • 2-[4-[(2,4-dimethylphenyl)sulfamoyl]-2-nitroanilino]acetic acid
    • 568570-15-0
    • AKOS034466032
    • 2-({4-[(2,4-dimethylphenyl)sulfamoyl]-2-nitrophenyl}amino)acetic acid
    • Inchi: InChI=1S/C16H17N3O6S/c1-10-3-5-13(11(2)7-10)18-26(24,25)12-4-6-14(17-9-16(20)21)15(8-12)19(22)23/h3-8,17-18H,9H2,1-2H3,(H,20,21)
    • InChI Key: DTPDHMMUDKUWGG-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 379.084
  • Monoisotopic Mass: 379.084
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 6
  • Complexity: 615
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 150Ų
  • XLogP3: 3.1

[4-(2,4-Dimethyl-phenylsulfamoyl)-2-nitro-phenylamino]-acetic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1291007-250mg
2-({4-[(2,4-dimethylphenyl)sulfamoyl]-2-nitrophenyl}amino)acetic acid
568570-15-0 95%
250mg
¥2152.00 2024-05-08
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1291007-5g
2-({4-[(2,4-dimethylphenyl)sulfamoyl]-2-nitrophenyl}amino)acetic acid
568570-15-0 95%
5g
¥18718.00 2024-05-08
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1291007-500mg
2-({4-[(2,4-dimethylphenyl)sulfamoyl]-2-nitrophenyl}amino)acetic acid
568570-15-0 95%
500mg
¥4404.00 2024-05-08
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1291007-10g
2-({4-[(2,4-dimethylphenyl)sulfamoyl]-2-nitrophenyl}amino)acetic acid
568570-15-0 95%
10g
¥29721.00 2024-05-08
1PlusChem
1P019ITV-100mg
2-({4-[(2,4-dimethylphenyl)sulfamoyl]-2-nitrophenyl}amino)acetic acid
568570-15-0 95%
100mg
$140.00 2023-12-16
Aaron
AR019J27-50mg
2-({4-[(2,4-dimethylphenyl)sulfamoyl]-2-nitrophenyl}amino)acetic acid
568570-15-0 95%
50mg
$83.00 2025-02-14
1PlusChem
1P019ITV-500mg
2-({4-[(2,4-dimethylphenyl)sulfamoyl]-2-nitrophenyl}amino)acetic acid
568570-15-0 95%
500mg
$270.00 2023-12-16
1PlusChem
1P019ITV-5g
2-({4-[(2,4-dimethylphenyl)sulfamoyl]-2-nitrophenyl}amino)acetic acid
568570-15-0 95%
5g
$981.00 2023-12-16
Aaron
AR019J27-5g
2-({4-[(2,4-dimethylphenyl)sulfamoyl]-2-nitrophenyl}amino)acetic acid
568570-15-0 95%
5g
$1047.00 2023-12-15
1PlusChem
1P019ITV-10g
2-({4-[(2,4-dimethylphenyl)sulfamoyl]-2-nitrophenyl}amino)acetic acid
568570-15-0 95%
10g
$1423.00 2023-12-16

[4-(2,4-Dimethyl-phenylsulfamoyl)-2-nitro-phenylamino]-acetic acid Related Literature

Additional information on [4-(2,4-Dimethyl-phenylsulfamoyl)-2-nitro-phenylamino]-acetic acid

Introduction to [4-(2,4-Dimethyl-phenylsulfamoyl)-2-nitro-phenylamino]-acetic acid (CAS No. 568570-15-0)

[4-(2,4-Dimethyl-phenylsulfamoyl)-2-nitro-phenylamino]-acetic acid (CAS No. 568570-15-0) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a sulfonamide group, a nitro group, and an amino acid moiety. These functional groups contribute to its potential therapeutic applications and make it a valuable subject of study for researchers.

The chemical structure of [4-(2,4-Dimethyl-phenylsulfamoyl)-2-nitro-phenylamino]-acetic acid is composed of a 2-nitrophenylamine core linked to a 2,4-dimethylphenylsulfonamide group through an amide bond. The presence of the nitro group imparts strong electron-withdrawing properties, while the sulfonamide group enhances the compound's solubility and bioavailability. The carboxylic acid functionality at the terminal end further contributes to its potential as a drug candidate by facilitating conjugation with other biomolecules.

Recent studies have explored the pharmacological properties of [4-(2,4-Dimethyl-phenylsulfamoyl)-2-nitro-phenylamino]-acetic acid. One notable area of research is its potential as an anti-inflammatory agent. In vitro studies have shown that this compound exhibits significant inhibitory effects on pro-inflammatory cytokines such as TNF-α and IL-6. These findings suggest that it may have therapeutic potential in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Another promising application of [4-(2,4-Dimethyl-phenylsulfamoyl)-2-nitro-phenylamino]-acetic acid is in the field of cancer research. Preclinical studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action appears to involve the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways, which are frequently dysregulated in cancer cells.

In addition to its anti-inflammatory and anticancer properties, [4-(2,4-Dimethyl-phenylsulfamoyl)-2-nitro-phenylamino]-acetic acid has also been investigated for its potential as an antimicrobial agent. Studies have shown that it exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria. This property makes it a promising candidate for the development of new antibiotics to combat multidrug-resistant bacterial infections.

The synthesis of [4-(2,4-Dimethyl-phenylsulfamoyl)-2-nitro-phenylamino]-acetic acid involves several steps, including the preparation of the 2-nitroaniline derivative and its subsequent reaction with 2,4-dimethylbenzenesulfonyl chloride to form the sulfonamide intermediate. The final step involves the introduction of the carboxylic acid functionality through an appropriate coupling reaction. Optimizing these synthetic routes is crucial for large-scale production and pharmaceutical development.

Clinical trials are currently underway to evaluate the safety and efficacy of [4-(2,4-Dimethyl-phenylsulfamoyl)-2-nitro-phenylamino]-acetic acid in various therapeutic applications. Early results from phase I trials have shown promising safety profiles with minimal adverse effects observed at therapeutic doses. These findings provide a strong foundation for advancing this compound into later-stage clinical trials.

In conclusion, [4-(2,4-Dimethyl-phenylsulfamoyl)-2-nitro-phenylamino]-acetic acid (CAS No. 568570-15-0) represents a multifunctional compound with significant potential in multiple therapeutic areas. Its unique chemical structure and pharmacological properties make it an exciting subject for further research and development in the pharmaceutical industry. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic applications, this compound holds great promise for improving patient outcomes in various diseases.

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